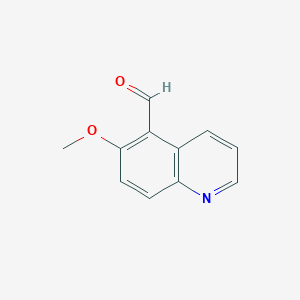

6-Methoxyquinoline-5-carbaldehyde

Description

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. nih.govnih.gov This is due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Quinoline derivatives have been successfully developed as antibacterial, antimalarial, anticancer, and anti-inflammatory agents. nih.govnih.gov The planar nature of the quinoline ring system allows it to intercalate into DNA, while the nitrogen atom can act as a hydrogen bond acceptor, and various positions on the rings can be functionalized to modulate the compound's physicochemical properties and biological activity. nih.gov The versatility of the quinoline scaffold makes it a frequent starting point for the design and synthesis of novel therapeutic agents. nih.govnih.gov

Historical Context of Quinoline-Derived Aldehydes

Quinoline itself was first isolated from coal tar in 1834. mdpi.com The subsequent exploration of its chemistry led to the development of numerous synthetic methods for creating a wide array of derivatives. Among these, quinoline-derived aldehydes have proven to be particularly useful synthetic intermediates. The aldehyde group is highly reactive and can participate in a variety of chemical transformations, including condensations, oxidations, and reductions, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

Historically, the synthesis of quinoline aldehydes has been achieved through various named reactions, such as the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. mdpi.com These methods allow for the formylation of the quinoline ring at different positions, depending on the substituents already present on the ring system. The development of these synthetic strategies has been crucial for accessing a wide range of quinoline aldehydes, which in turn have fueled the discovery of new quinoline-based compounds with interesting properties.

Overview of Research Trajectories for 6-Methoxyquinoline-5-carbaldehyde

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for its isomers and related compounds provide a strong indication of its potential applications. The primary areas of investigation for methoxy-substituted quinoline aldehydes and their derivatives include their use as precursors in the synthesis of biologically active molecules and their evaluation for various therapeutic properties.

Research into compounds with similar structures, such as 6-methoxy-2-arylquinolines, has focused on their potential as P-glycoprotein (P-gp) inhibitors, which could play a role in overcoming multidrug resistance in cancer. nih.gov Studies on other quinoline derivatives have explored their cytotoxic activity against various cancer cell lines. nih.gov For instance, derivatives of 6-methoxyquinoline (B18371) have been synthesized and evaluated for their potential as anticancer agents.

Furthermore, the aldehyde functionality of this compound makes it a key starting material for the synthesis of Schiff bases, which are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. The synthesis and characterization of Schiff base derivatives of various quinoline-5-carbaldehydes have been a subject of research. mdpi.com

Spectroscopic and electrochemical studies are also crucial research trajectories. For related quinoline carbaldehydes, techniques like NMR, mass spectrometry, and cyclic voltammetry have been employed to characterize the compounds and understand their electronic properties. mdpi.com Such data is vital for predicting reactivity and potential biological interactions.

While direct experimental data for this compound is sparse, the established importance of the quinoline scaffold and the reactivity of the aldehyde group suggest that its primary research trajectory lies in its utility as a versatile building block for the creation of novel compounds with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyquinoline-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11-5-4-10-8(9(11)7-13)3-2-6-12-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUATWYOXFZFIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)N=CC=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methoxyquinoline 5 Carbaldehyde and Its Structural Analogs

Established Synthetic Pathways to 6-Methoxyquinoline-5-carbaldehyde

Established methods for the synthesis of this compound rely on well-known organic reactions that introduce an aldehyde group onto an aromatic ring or build the quinoline (B57606) core from simpler starting materials.

Classical formylation reactions provide a direct route to introduce a formyl group onto the quinoline ring. However, the regioselectivity of these reactions on the 6-methoxyquinoline (B18371) system is a critical consideration. The electron-donating methoxy (B1213986) group at the 6-position directs electrophilic substitution primarily to the 5- and 7-positions of the quinoline ring. nih.gov

The Reimer-Tiemann reaction , which typically employs chloroform (B151607) and a strong base, generates dichlorocarbene (B158193) as the electrophilic species for the ortho-formylation of phenols. nih.govresearchgate.net While effective for hydroxy-aromatic compounds, its application to 6-methoxyquinoline for the synthesis of the 5-carbaldehyde would be challenging due to the specific conditions required for carbene generation and the potential for competing reactions. nih.govnih.gov The reaction is known to be sensitive to the substrate and can result in a mixture of isomers. nih.gov

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. tandfonline.commdpi.com This method is generally more applicable to a wider range of aromatic and heterocyclic compounds compared to the Reimer-Tiemann reaction. tandfonline.com The formylation of activated quinolines using this method has been reported, and it is a plausible route for the synthesis of this compound. nih.govmdpi.com The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent attacks the electron-rich position of the quinoline ring. tandfonline.com

The Duff reaction involves the formylation of activated aromatic compounds using hexamethylenetetramine (HMTA) in an acidic medium, typically glycerol (B35011) and boric acid. tandfonline.comecu.edu This method is particularly effective for the ortho-formylation of phenols. tandfonline.com In the context of 6-methoxyquinoline, which possesses an activating methoxy group, the Duff reaction could potentially yield the desired 5-carbaldehyde. Studies on the formylation of 6-hydroxyquinoline (B46185) using the Duff method have shown exclusive formation of the 5-carbaldehyde, suggesting that a similar regioselectivity might be observed with 6-methoxyquinoline. mdpi.com

| Reaction | Reagents | General Applicability |

| Reimer-Tiemann | Chloroform, Strong Base | Primarily for ortho-formylation of phenols |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatic and heterocyclic compounds |

| Duff | Hexamethylenetetramine, Acid | Ortho-formylation of activated aromatic compounds |

An alternative to direct formylation is the construction of the quinoline ring from an appropriately substituted acyclic precursor. A notable example is the synthesis starting from N-(4-methoxyphenyl)acetamide. This approach involves a cyclization reaction, often under Vilsmeier-Haack conditions, to form a substituted quinoline which can then be further modified.

A specific application of this strategy is the Vilsmeier-Haack reaction on N-(4-anisyl)acetamide, which leads to the formation of 2-chloro-6-methoxyquinoline-3-carbaldehyde. researchgate.net In this reaction, the Vilsmeier reagent, prepared from phosphorus oxychloride and N,N-dimethylformamide, reacts with the N-(4-anisyl)acetamide. The reaction mixture is heated, leading to cyclization and the formation of the chloroquinoline carbaldehyde derivative. researchgate.net This intermediate can then potentially be converted to this compound through subsequent dehalogenation and rearrangement steps, although this specific transformation is not detailed in the available literature.

| Starting Material | Reagents | Intermediate Product |

| N-(4-anisyl)acetamide | POCl₃, DMF | 2-Chloro-6-methoxyquinoline-3-carbaldehyde |

Novel Synthetic Approaches and Catalyst Development for this compound

Modern synthetic chemistry is continually exploring novel methodologies and catalytic systems to improve the efficiency, selectivity, and environmental footprint of chemical transformations. While specific novel catalysts for the direct synthesis of this compound are not extensively reported, general advancements in catalytic formylation and quinoline synthesis are relevant.

For instance, the development of heterogeneous catalysts for formylation reactions offers advantages in terms of catalyst recovery and reuse. nih.govsemanticscholar.org Research into nanocatalysts for quinoline synthesis is also a burgeoning field, aiming to provide milder reaction conditions and higher yields. nih.gov These novel catalytic systems, once optimized, could potentially be applied to the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds like quinolines. tandfonline.comresearchgate.netresearchgate.net This involves the use of environmentally benign solvents, such as water or ethanol, the development of catalyst-free reactions, and the use of energy-efficient methods like microwave or ultrasound irradiation. researchgate.nettandfonline.comnih.govnih.gov

While specific green synthetic protocols for this compound are not prominently documented, the general trend in quinoline synthesis is to move away from harsh reagents and solvents. tandfonline.comresearchgate.net Future research in this area will likely focus on adapting existing green methods for quinoline synthesis to produce this compound, thereby reducing the environmental impact of its production.

Synthesis of Derivatized this compound Scaffolds

The aldehyde functional group in this compound serves as a versatile handle for further chemical modifications, allowing for the creation of a diverse range of derivatives.

A common and important derivatization of aldehydes is the formation of Schiff bases through condensation with primary amines. neliti.comnih.gov The reaction of this compound with an amine would proceed via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the imine or azomethine group (-C=N-).

A general procedure for the synthesis of Schiff bases from quinoline carbaldehydes involves refluxing the aldehyde with a primary amine in a suitable solvent, such as ethanol. mdpi.comneliti.com For example, a Schiff base of a related compound, 2-hydroxy-6-methoxy-3-quinolinecarboxaldehyde, was synthesized by a 1:1 molar condensation with 2-aminophenol (B121084) in ethanol. neliti.com A similar approach can be envisioned for this compound, reacting it with various primary amines to generate a library of Schiff base derivatives. These derivatives are of interest for their potential applications in coordination chemistry and materials science. neliti.com

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Primary Amine | Schiff Base (Imine) |

Condensation Reactions (e.g., Knoevenagel Condensation) Involving the Aldehyde Moiety

The aldehyde functional group at the C5 position of this compound is a versatile handle for a variety of condensation reactions, allowing for the extension of the molecule and the synthesis of a diverse range of derivatives. One of the most notable of these is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound to the aldehyde, followed by a dehydration step, typically catalyzed by a weak base like piperidine (B6355638) or an amine. wikipedia.orgsigmaaldrich.com The active hydrogen compound usually has the structure Z-CH₂-Z', where Z and Z' are electron-withdrawing groups such as CO₂R, COR, CN, or NO₂. wikipedia.org

The Knoevenagel condensation is a modification of the Aldol condensation and is pivotal for forming new carbon-carbon bonds. wikipedia.orgsigmaaldrich.com The reaction with this compound would proceed by the deprotonation of the active methylene (B1212753) compound by the base, creating a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde on the quinoline core. The resulting intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product. The general mechanism is illustrated below:

General Scheme of Knoevenagel Condensation:

Step 1: Deprotonation of the active methylene compound by a base.

Step 2: Nucleophilic attack of the resulting carbanion on the aldehyde.

Step 3: Dehydration to form the final α,β-unsaturated product.

While specific examples detailing the Knoevenagel condensation of this compound itself are not extensively documented in readily available literature, the reaction is a well-established transformation for aromatic aldehydes. nih.govresearchgate.net For instance, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in the presence of piperidine yields the corresponding enone. wikipedia.org This suggests that this compound would readily participate in similar reactions.

Table 1: Examples of Knoevenagel Condensation with Aromatic Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Product Type |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone |

| Benzaldehyde | Ethyl acetoacetate | Piperidine | Ethyl benzylidene acetoacetate |

| Furfural | Acetylacetone | Lipoprotein lipase | Substituted alkene |

This table presents examples of Knoevenagel condensations with various aromatic aldehydes to illustrate the versatility of the reaction. wikipedia.orgresearchgate.net

The Doebner modification of the Knoevenagel condensation is a notable variation where pyridine (B92270) is used as the solvent, and one of the electron-withdrawing groups on the active methylene compound is a carboxylic acid, such as in malonic acid. wikipedia.org This modification often leads to concomitant decarboxylation. wikipedia.org

Functionalization at Specific Positions of the Quinoline Core

Beyond the reactivity of the aldehyde group, the quinoline core of 6-methoxyquinoline and its analogs offers several positions for functionalization, enabling the synthesis of a wide array of derivatives with diverse properties.

Formylation and Related Reactions:

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings. For instance, N-(4-anisyl)acetamide can be treated with a Vilsmeier-Haack adduct (prepared from phosphorus oxychloride and N,N-dimethylformamide) to yield 2-chloro-6-methoxyquinoline-3-carbaldehyde. researchgate.net This demonstrates that the quinoline ring system, particularly when activated by a methoxy group, is susceptible to electrophilic substitution. Other formylation methods like the Duff reaction have also been employed for the double formylation of quinoline derivatives. mdpi.com

Synthesis of Aryl-Substituted Quinolines:

The Doebner reaction, a variation of the Doebner-von Miller reaction, provides a route to 2-arylquinoline-4-carboxylic acids. nih.gov In this one-step synthesis, a substituted benzaldehyde, pyruvic acid, and p-anisidine (B42471) are refluxed in ethanol. nih.gov This method allows for the introduction of various aryl groups at the C2 position of the 6-methoxyquinoline scaffold. The resulting carboxylic acid at the C4 position can be further modified, for example, by reduction to an alcohol using lithium aluminum hydride (LiAlH₄). nih.gov

Table 2: Synthesis of 6-Methoxy-2-arylquinoline Derivatives via Doebner Reaction

| Benzaldehyde Reactant | Resulting 2-Aryl Substituent | Yield of Carboxylic Acid |

| Benzaldehyde | Phenyl | 23% |

| 4-Fluorobenzaldehyde | 4-Fluorophenyl | 13% |

Data extracted from a study on the synthesis of potential P-glycoprotein inhibitors. nih.gov

Other Functionalizations:

The Povarov reaction, an imino Diels-Alder reaction, is another synthetic tool used to create complex quinoline-based structures. mdpi.com For example, a one-pot, three-component reaction between an arylamine, a benzaldehyde, and an activated alkene, catalyzed by BF₃·OEt₂, can lead to the formation of highly substituted quinolines. mdpi.com Subsequent aromatization, for instance, through microwave-assisted oxidative dehydrogenation with iodine, yields the final quinoline derivative. mdpi.com

The inherent reactivity of the quinoline ring also allows for functionalization at other positions, though this can be influenced by the existing substituents. For example, 6-methoxyquinoline is a precursor in the synthesis of 3-fluoro-6-methoxyquinoline (B1245202) derivatives, which have been investigated as inhibitors of bacterial DNA gyrase. sigmaaldrich.com

Advanced Spectroscopic and Structural Characterization of 6 Methoxyquinoline 5 Carbaldehyde

High-Resolution Mass Spectrometry (HRMS) for Molecular Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. Techniques such as Fourier transform ion cyclotron resonance (FT-ICR), Orbitrap, and time-of-flight (TOF) mass spectrometry provide the necessary resolution to distinguish between compounds with the same nominal mass but different elemental compositions. researchgate.net The molecular formula of 6-Methoxyquinoline-5-carbaldehyde is C₁₁H₉NO₂, corresponding to a molecular weight of 187.19 g/mol . sigmaaldrich.comacs.orgsigmaaldrich.com

In the mass spectrum of quinoline (B57606) derivatives, fragmentation often occurs through the loss of small, stable molecules. For quinoline itself, a common fragmentation pathway involves the loss of hydrogen cyanide (HCN), a 27 mass unit fragment. bldpharm.com For substituted quinolines, the fragmentation pattern is influenced by the nature and position of the substituents. In the case of this compound, the presence of the methoxy (B1213986) and aldehyde groups introduces additional fragmentation pathways. The aldehyde group can undergo cleavage, leading to the loss of a hydrogen atom (M-1) or the formyl radical (M-29, CHO). researchgate.net The methoxy group can lead to the loss of a methyl radical (CH₃) or formaldehyde (B43269) (CH₂O). researchgate.net The analysis of the isotopic pattern and the accurate mass of the fragment ions in an HRMS spectrum allows for the unambiguous confirmation of the elemental composition and aids in the structural elucidation of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H, ¹³C, Multinuclear, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a highly deshielded position, typically in the range of δ 190-200 ppm. The carbons of the quinoline ring will resonate in the aromatic region (δ 100-160 ppm), with their specific shifts influenced by the attached functional groups. The carbon of the methoxy group is expected to appear around δ 55-60 ppm. nih.govresearchgate.net Analysis of the ¹³C NMR spectrum of the parent compound, 6-methoxyquinoline (B18371), provides reference chemical shifts for the quinoline and methoxy carbons. chemicalbook.com

Multinuclear and 2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to determine the connectivity between atoms, various 2D NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help in determining the stereochemistry and conformation of the molecule in solution. researchgate.net

¹H and ¹³C NMR Data for Related Quinoline Derivatives

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | Reference |

|---|---|---|---|

| 6-Hydroxyquinoline (B46185) | δ 1-6, 11 (protons on quinoline and hydroxyl group) | Not specified | chemicalbook.com |

| 6-(Dimethylamino)-2-methylquinoline-5-carbaldehyde | 10.20 (s, 1H, HC=O), 9.18 (d, 1H), 7.98 (d, 1H), 7.64 (d, 1H), 7.43 (d, 1H), 3.11 (s, 6H, 2xNCH₃), 2.58 (s, 3H, CH₃) | 190.4, 157.1, 155.6, 142.4, 135.2, 131.4, 125.2, 124.1, 121.9, 114.8, 45.7, 24.2 | mdpi.com |

| 6-(Dimethylamino)quinoline-5-carbaldehyde | 10.19 (s, 1H, HC=O), 9.30 (dd, 1H), 8.69 (dd, 1H), 8.05 (d, 1H), 7.70 (d, 1H), 7.54 (dd, 1H), 3.16 (s, 6H, 2xNCH₃) | 190.0, 157.5, 146.6, 141.6, 134.7, 132.0, 127.5, 123.6, 122.7, 113.4, 45.5 | mdpi.com |

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is anticipated in the region of 1680-1700 cm⁻¹. The C-H stretching vibration of the aldehyde proton typically appears as a pair of weak bands around 2720 and 2820 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the methoxy group is expected to produce a strong band in the 1200-1275 cm⁻¹ (asymmetric) and a weaker band around 1000-1075 cm⁻¹ (symmetric) region. The C-H stretching vibrations of the aromatic and methoxy groups will be observed above 3000 cm⁻¹. rsc.org

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique to FTIR. While strong dipole moment changes lead to intense FTIR signals, strong polarizability changes result in intense Raman signals. Therefore, the symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum. The C=O stretching vibration will also be present in the Raman spectrum, although its intensity may vary compared to the FTIR spectrum. The combination of both FTIR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational frequencies and intensities, aiding in the interpretation of the experimental spectra. researchgate.netresearchgate.net

Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde (CHO) | C=O stretch | 1680 - 1700 | rsc.org |

| Aldehyde (CHO) | C-H stretch | 2720 and 2820 (pair of weak bands) | rsc.org |

| Quinoline Ring | Aromatic C=C and C=N stretch | 1400 - 1600 | rsc.org |

| Methoxy (O-CH₃) | Asymmetric C-O stretch | 1200 - 1275 | rsc.org |

| Methoxy (O-CH₃) | Symmetric C-O stretch | 1000 - 1075 | rsc.org |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and excited-state properties of a molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands corresponding to π-π* and n-π* electronic transitions within the quinoline ring system and the carbonyl group. Quinoline itself exhibits characteristic absorption bands, and the presence of the methoxy and aldehyde substituents will cause shifts in the positions and intensities of these bands. The electron-donating methoxy group and the electron-withdrawing aldehyde group can lead to intramolecular charge transfer (ICT) transitions, which may result in absorption bands at longer wavelengths. Studies on related quinoline derivatives show absorption maxima in the UV and near-visible regions. mdpi.comresearchgate.net

Fluorescence Spectroscopy: Upon absorption of light, a molecule is promoted to an excited electronic state. It can then relax back to the ground state through various pathways, including the emission of light, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is shifted to longer wavelengths (Stokes shift). The fluorescence properties of quinoline derivatives are often sensitive to the solvent polarity and pH. researchgate.netnih.gov For instance, the fluorescence of 6-methoxyquinoline has been studied in various solvents, revealing dual emission bands that are attributed to different excited states or species. chemicalbook.comnih.gov The introduction of the aldehyde group at the 5-position is likely to influence the fluorescence quantum yield and emission wavelength of the molecule. The quantum yield of fluorescence for a related, more complex carbaldehyde derivative has been determined, highlighting the interest in the emissive properties of such compounds. nih.gov

Photophysical Data for 6-Methoxyquinoline in Various Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Reference |

|---|---|---|---|

| Cyclohexane | ~310, ~325 | ~355, ~430 | nih.gov |

| Dioxane | Not specified | ~355, ~430 | nih.gov |

| Ethanol | Not specified | ~355, ~430 | nih.gov |

| Acetonitrile | Not specified | ~355, ~430 | nih.gov |

| Water | Not specified | ~355, ~430 | nih.gov |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

While a specific crystal structure for this compound is not publicly available, studies on related quinoline derivatives have been successfully characterized using this method. mdpi.com For instance, the crystal structure of 2-Methoxyquinoline-3-carbaldehyde reveals a nearly planar quinoline ring system, with the methoxy and aldehyde groups also being almost coplanar with the ring. nih.gov In the solid state, molecules are often linked by intermolecular interactions, such as C-H···O hydrogen bonds, forming dimers or more extended networks. nih.gov The analysis of the crystal packing can provide insights into the solid-state properties of the material. A single crystal suitable for X-ray diffraction is typically grown by slow evaporation of a solvent from a saturated solution of the compound. researchgate.netresearchgate.netmdpi.com

Ultrafast Transient Absorption Spectroscopy for Photoexcitation Dynamics of Methoxyquinolines

Ultrafast transient absorption spectroscopy is a powerful technique used to study the dynamics of photoexcited states on femtosecond to nanosecond timescales. This method involves exciting a sample with a short laser pulse (pump) and probing the resulting changes in absorption with a second, time-delayed pulse (probe). By varying the delay time between the pump and probe pulses, it is possible to follow the evolution of the excited states, including processes like internal conversion, intersystem crossing, and excited-state reactions.

Studies on 6-methoxyquinoline have utilized picosecond transient absorption spectroscopy to investigate its photophysical properties in various solvents. rsc.org The dynamics of photoinduced processes, such as proton transfer in the related 6-hydroxyquinoline, have been analyzed in detail. rsc.org For 6-methoxyquinoline, the transient absorption spectra can reveal the formation and decay of the lowest excited singlet (S₁) and triplet (T₁) states. The lifetimes of these states and the efficiency of intersystem crossing can be determined from the kinetic analysis of the transient absorption data. Such studies provide a fundamental understanding of the photochemical behavior of methoxyquinolines and can inform their potential applications in areas like photocatalysis and sensor technology. nih.gov

Computational and Theoretical Investigations of 6 Methoxyquinoline 5 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For quinoline (B57606) derivatives, these calculations offer a deep understanding of their intrinsic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By employing methods like B3LYP with basis sets such as 6-311+G(2d,p), researchers can accurately compute various electronic properties. researchgate.net For quinoline derivatives, DFT studies are instrumental in determining optimized geometry, natural bond orbital (NBO) analysis, and spectroscopic data. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. For instance, in studies of similar quinoline derivatives, calculations of frontier molecular orbitals have been used to support findings on their electrochemical properties. mdpi.com DFT studies on related compounds have revealed that substitutions on the quinoline ring can significantly alter the reactive nature of the molecule. dergipark.org.tr

Electron Density Distribution and Molecular Electrostatic Potential (MEP): The electron density distribution reveals the electron-rich and electron-poor regions of a molecule. The Molecular Electrostatic Potential (MEP) map visually represents this distribution, highlighting areas prone to electrophilic and nucleophilic attack. These analyses are crucial for predicting how the molecule will interact with other molecules, including biological targets. eurjchem.com

A good correlation between experimental and theoretical results has been observed in studies of related quinoline compounds, validating the use of DFT for predicting their properties. dergipark.org.tr

While specific computational transition state analyses for reactions involving 6-methoxyquinoline-5-carbaldehyde are not extensively detailed in the available literature, this methodology is a cornerstone of computational chemistry for understanding reaction mechanisms. It involves locating the transition state structures and calculating their energies to determine the activation barriers of a reaction. This information is vital for predicting reaction kinetics and understanding how a molecule like this compound would behave in various chemical transformations.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques provide a dynamic view of molecular systems, offering insights into conformational changes and intermolecular interactions over time.

Molecular Dynamics (MD) simulations are employed to study the conformational flexibility of molecules and their interactions with biological targets. nih.gov For quinoline derivatives, MD simulations can reveal how the molecule adapts its shape to fit into a binding site and the stability of the resulting complex. nih.gov Analysis of conformational stability, residue flexibility, compactness, hydrogen bonding, and solvent-accessible surface area (SASA) can provide a detailed picture of the ligand-protein interactions. nih.gov In studies of similar compounds, MD simulations have shown stable interactions with protein residues, validating docking results. nih.gov Conformational analysis of related heterocyclic carbonyl compounds has also been performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, which can be complemented by computational methods. rsc.org

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is widely used to screen for potential drug candidates by estimating their binding affinity.

For derivatives of 6-methoxyquinoline (B18371), docking studies have been instrumental in understanding their potential as inhibitors of various biological targets. For example, derivatives of 6-methoxy-2-arylquinolines have been investigated as P-glycoprotein (P-gp) inhibitors. nih.gov Docking studies revealed that the methoxy (B1213986) group's oxygen atom can form hydrogen bonds with amino acid residues like Gln986 in the P-gp binding pocket, while the quinoline and phenyl rings can engage in π-π stacking and hydrophobic interactions. nih.gov

Similarly, docking studies on other quinoline derivatives have been used to predict their binding modes as α-glucosidase inhibitors and HIV non-nucleoside reverse transcriptase inhibitors. nih.govnih.gov These studies help in identifying key interactions between the ligand and the protein's active site, guiding the design of more potent inhibitors. nih.gov

| Compound/Derivative Series | Target Protein | Key Interactions Observed | Reference |

|---|---|---|---|

| 6-methoxy-2-arylquinoline derivatives | P-glycoprotein (P-gp) | Hydrogen bonding (methoxy group), π-π stacking (phenyl ring) | nih.gov |

| Diphenylquinoxaline-6-carbohydrazide hybrids | α-glucosidase | Favorable interactions within the binding pocket | nih.gov |

| Quinoline derivatives | HIV reverse transcriptase | Hydrophobic interactions and hydrogen bonding | nih.gov |

| Quinoline derivatives | SARS-CoV-2 Mpro enzyme | Hydrogen bonds with His41, His164, Glu166, Tyr54, Asp187; π-interaction with His41 | nih.gov |

In Silico ADMET Studies for Drug-Likeness Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for evaluating the drug-like properties of a compound early in the drug discovery process. nih.gov These computational predictions help to identify potential liabilities that could lead to failure in later stages of drug development. nih.gov

For derivatives of 6-methoxyquinoline, ADMET properties have been predicted using various software tools. nih.gov These studies often assess parameters such as:

Lipophilicity (clogP): An indicator of a compound's ability to cross cell membranes.

Aqueous Solubility (QPlogS): Important for drug absorption and formulation.

Human Intestinal Absorption: Predicts how well the drug is absorbed from the gut.

Blood-Brain Barrier (BBB) Penetration: Indicates the likelihood of the compound reaching the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

hERG Channel Inhibition: Assesses the risk of cardiac toxicity.

In one study on 6-methoxy-2-arylquinolines, in silico predictions suggested good human intestinal absorption and a low risk of hERG channel inhibition for the compounds. nih.gov However, a risk of BBB penetration was also noted for some of the more active compounds. nih.gov The evaluation of drug-likeness is often guided by frameworks like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov

| Property | Predicted Value/Range | Significance | Reference |

|---|---|---|---|

| Lipophilicity (clogP) | <3.6 | Suitable for drug-likeness | nih.gov |

| Aqueous Solubility (QPlogS) | >-5 | Good solubility | nih.gov |

| Human Intestinal Absorption | >76% | Good absorption from the gut | nih.gov |

| hERG Channel Inhibition (QPlogHERG) | ≥-5.3 | Low risk of cardiac toxicity | nih.gov |

| Caco-2 Cell Permeability (QPPCaco) | <500 for some derivatives | May not penetrate cells well | nih.gov |

Chemical Reactivity and Mechanistic Studies of 6 Methoxyquinoline 5 Carbaldehyde

Aldehyde Group Reactivity (e.g., Nucleophilic Addition, Condensation)

The aldehyde group at the C-5 position is a primary site of reactivity in 6-methoxyquinoline-5-carbaldehyde, readily undergoing nucleophilic addition and condensation reactions. These reactions are fundamental to the synthesis of a wide array of derivatives.

Nucleophilic Addition: The carbon atom of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This initial addition can be followed by either protonation to yield an alcohol or by an elimination step, leading to a condensation product.

Condensation Reactions: These are a cornerstone of the aldehyde's reactivity, providing pathways to new C-C and C-N bonds.

Schiff Base Formation: A common reaction involves the condensation of the aldehyde with primary amines to form imines, also known as Schiff bases. researchgate.netnih.govnih.gov This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The stability of the resulting imine is often enhanced by the aromaticity of the quinoline (B57606) ring system. nih.gov

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgorganic-chemistry.orgyoutube.com The product is typically an α,β-unsaturated compound, formed through a dehydration step following the initial nucleophilic addition. wikipedia.org For this compound, this provides a route to extended conjugated systems. The Doebner modification of this reaction utilizes pyridine (B92270) as a solvent and can lead to decarboxylation if a carboxylic acid is present in the active methylene compound. wikipedia.org

Perkin Reaction: This reaction offers a method for the synthesis of α,β-unsaturated aromatic acids, specifically cinnamic acid derivatives, by condensing an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. byjus.comiitk.ac.inwikipedia.orglongdom.org The alkali salt acts as a base catalyst, enabling the formation of a carbanion from the anhydride which then attacks the aldehyde. byjus.com

A summary of these key condensation reactions is presented in the table below.

| Reaction Name | Reactant(s) with this compound | Product Type |

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Knoevenagel Condensation | Active Methylene Compound (Z-CH₂-Z') | α,β-Unsaturated Compound |

| Perkin Reaction | Acid Anhydride ((RCO)₂O), Alkali Salt (RCOONa) | α,β-Unsaturated Aromatic Acid |

Reactivity of the Quinoline Nitrogen in this compound Derivatives

The nitrogen atom within the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. The reactivity of this nitrogen is modulated by the electronic effects of the substituents on the ring system. In the case of this compound derivatives, both the methoxy (B1213986) and the derivatized aldehyde group influence the nitrogen's reactivity.

The quinoline nitrogen can participate in several types of reactions:

Protonation: As a base, the nitrogen can be protonated by acids to form a quinolinium salt. The pKa value is a measure of this basicity.

N-Alkylation and N-Oxidation: The nucleophilic nitrogen can react with electrophiles like alkyl halides to form quaternary ammonium (B1175870) salts or with oxidizing agents to form N-oxides.

Coordination with Metal Ions: The quinoline nitrogen, often in conjunction with other nearby functional groups, can act as a ligand, coordinating with metal ions to form metal complexes. nih.gov

Methoxy Group Influence on Reactivity and Electronic Properties of the Quinoline System

The methoxy group at the 6-position significantly influences the electronic landscape of the entire quinoline ring system, thereby affecting its reactivity. This influence is twofold:

Resonance Effect: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. nih.gov This is an electron-donating effect (+R effect) that increases the electron density on the quinoline ring, particularly at the ortho and para positions relative to the methoxy group.

Inductive Effect: Due to the high electronegativity of the oxygen atom, the methoxy group also exerts an electron-withdrawing inductive effect (-I effect) through the sigma bond framework. nih.gov

In most cases involving aromatic systems, the resonance effect of the methoxy group is dominant over its inductive effect. iitk.ac.in This net electron-donating character activates the quinoline ring towards electrophilic substitution and influences the reactivity of the other functional groups.

The electronic influence of substituents can be quantified using Hammett substituent constants (σ). walisongo.ac.idwikipedia.orgviu.ca These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent and can be used to predict reaction rates and equilibria. walisongo.ac.idwikipedia.org For a methoxy group, the Hammett constants reflect its dual electronic nature, with different values for the meta and para positions. researchgate.netacs.org

Photoinduced Dynamics and Excited State Proton Transfer Mechanisms in Related Methoxyquinolines

The photophysical and photochemical properties of quinoline derivatives are a subject of considerable research interest. Upon absorption of light, these molecules can undergo various processes, including fluorescence, phosphorescence, and photochemical reactions.

Fluorescence: Many quinoline derivatives are fluorescent, and the position and nature of substituents can significantly alter their emission properties. researchgate.netsciforum.net The 6-methoxy group, being an electron-donating group, can influence the energy of the excited state and thus the fluorescence wavelength and quantum yield. sciforum.net In some cases, the introduction of additional groups can lead to fluorescence quenching through processes like photoinduced electron transfer. rsc.org

Excited State Intramolecular Proton Transfer (ESIPT): This is a phenomenon observed in molecules that possess both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like the quinoline nitrogen) in close proximity. rsc.orgrsc.orgchemrxiv.orgresearchgate.netresearchgate.net Upon photoexcitation, a proton is rapidly transferred from the donor to the acceptor, leading to the formation of an excited-state tautomer which then fluoresces at a longer wavelength (a large Stokes shift). rsc.orgchemrxiv.org While this compound does not have a hydroxyl group to facilitate ESIPT directly, this mechanism is highly relevant to its hydroxylated analogs and demonstrates the potential for complex excited-state dynamics in this class of compounds. The dynamics of ESIPT can be extremely fast, occurring on the femtosecond timescale. rsc.orgresearchgate.net

Photoinduced Electron Transfer (PET): PET is another important photo-process where an electron is transferred from a donor to an acceptor moiety within the same or different molecules upon photoexcitation. rsc.orgnih.govresearchgate.net The presence of both electron-donating (methoxy) and potentially electron-accepting (derivatized aldehyde) functionalities within the this compound scaffold suggests that PET processes could be relevant in its derivatives, potentially leading to fluorescence quenching or photochemical reactions. rsc.org

Reaction Mechanisms of Derivatives Formation (e.g., Ring Closure, Rearrangements)

The functional groups of this compound provide handles for the construction of more complex, fused heterocyclic systems through various ring-closure reactions.

Synthesis of Pyrazolo[4,3-c]quinolines: The aldehyde group can be a starting point for the synthesis of pyrazole (B372694) rings fused to the quinoline core. For instance, reaction with a hydrazine (B178648) derivative could form a hydrazone, which upon intramolecular cyclization, could yield a pyrazolo[4,3-c]quinoline. nih.govresearchgate.netnih.gov The reaction mechanism typically involves the formation of a C-N bond followed by a cyclization and dehydration sequence.

Fischer Indole (B1671886) Synthesis: While a classical method for indole synthesis, the principles of the Fischer indole synthesis can be adapted. wikipedia.orgchemistryviews.orgnih.govnumberanalytics.comnih.gov This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgnumberanalytics.com The aldehyde of this compound could react with a substituted phenylhydrazine to form a hydrazone intermediate. Subsequent researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization would lead to the formation of an indole ring fused to another heterocyclic system, though not directly to the quinoline core in a simple manner. The presence of the methoxy group can sometimes lead to abnormal reaction pathways in the Fischer indole synthesis. nih.gov

The general mechanism for the Fischer Indole Synthesis is outlined below:

Formation of a phenylhydrazone from the aldehyde and a phenylhydrazine.

Tautomerization to an enamine.

Protonation followed by a researchgate.netresearchgate.net-sigmatropic rearrangement.

Loss of ammonia (B1221849) and aromatization to form the indole ring. wikipedia.org

Medicinal Chemistry and Drug Discovery Applications of 6 Methoxyquinoline 5 Carbaldehyde Derivatives

Quinoline (B57606) Core as a Privileged Scaffold in Rational Drug Design

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.comnih.gov This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. nih.govresearchgate.net The versatility of the quinoline nucleus allows it to interact with a diverse array of biological targets, making it a valuable starting point for the design of new drugs. nih.govnih.gov

The synthetic accessibility and the ease of functionalization of the quinoline ring are key factors contributing to its privileged status. nih.govamazonaws.com The ability to introduce various substituents at different positions on the quinoline core allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. researchgate.netresearchgate.net This structural adaptability enables the creation of large libraries of quinoline derivatives for high-throughput screening and the systematic exploration of structure-activity relationships (SAR). amazonaws.com

The quinoline scaffold is a constituent of numerous approved drugs with applications spanning various therapeutic areas, including anticancer, antimalarial, antibacterial, and antiviral agents. nih.govresearchgate.net For instance, the antimalarial drug quinine (B1679958) and the anticancer agent camptothecin (B557342) both feature a quinoline core, highlighting the scaffold's historical and ongoing importance in drug discovery. nih.gov The proven track record of quinoline-based drugs provides a strong rationale for its continued exploration in the search for new and improved therapeutic agents.

Rational Design and Synthesis of Novel 6-Methoxyquinoline-5-carbaldehyde Derivatives for Therapeutic Potential

The principles of rational drug design are centered on the deliberate creation of new molecules with a specific biological target and therapeutic outcome in mind. The this compound scaffold, with its inherent quinoline core and strategically placed functional groups, presents an attractive starting point for such endeavors. The methoxy (B1213986) group at the 6-position and the carbaldehyde group at the 5-position offer handles for synthetic modification, allowing for the generation of a diverse range of derivatives with potentially unique biological activities.

A notable example of the rational design and synthesis of derivatives based on a 6-methoxyquinoline (B18371) core is the development of potent inhibitors of P-glycoprotein (P-gp). nih.gov P-gp is a transmembrane protein that can pump a wide variety of drugs out of cancer cells, leading to multidrug resistance (MDR), a major obstacle in cancer chemotherapy. In one study, a series of 6-methoxy-2-arylquinoline derivatives were designed and synthesized with the aim of overcoming P-gp-mediated MDR. nih.gov

The synthetic strategy involved a multi-step process starting from readily available precursors. While not directly starting from this compound, the synthesis of the core 6-methoxyquinoline structure demonstrates a common approach in medicinal chemistry. The Doebner reaction, a classic method for quinoline synthesis, was employed to construct the 6-methoxy-2-arylquinoline-4-carboxylic acid intermediate from a substituted benzaldehyde, pyruvic acid, and p-anisidine (B42471). nih.gov This was followed by further chemical transformations to yield the final target compounds. nih.gov

| Reactants | Reaction Type | Intermediate/Product | Reference |

|---|---|---|---|

| Substituted Benzaldehyde, Pyruvic Acid, p-Anisidine | Doebner Reaction | 6-Methoxy-2-arylquinoline-4-carboxylic acid | nih.gov |

| 6-Methoxy-2-arylquinoline-4-carboxylic acid, LiAlH4 | Reduction | (6-Methoxy-2-arylquinolin-4-yl)methanol | nih.gov |

The synthesized 6-methoxyquinoline derivatives were then evaluated for their ability to inhibit P-gp. Several compounds in the series demonstrated significant P-gp inhibitory activity, with some being more potent than the known P-gp inhibitor verapamil. nih.gov This study exemplifies how the rational design and synthesis of derivatives of the 6-methoxyquinoline scaffold can lead to the discovery of promising new therapeutic agents.

Strategies for Enhancing Ligand-Target Interaction Specificity of this compound Analogs

Achieving high specificity for a biological target is a critical goal in drug design, as it can minimize off-target effects and improve the therapeutic index of a drug. For analogs of this compound, several strategies can be employed to enhance their ligand-target interaction specificity.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD becomes a powerful tool. Molecular docking studies, a key component of SBDD, can be used to predict how a ligand will bind to its target protein. nih.govnih.gov This information can guide the design of new analogs with improved binding affinity and specificity. For instance, docking studies of a potent 6-methoxy-2-arylquinoline derivative with a homology model of human P-gp revealed key interactions, such as hydrogen bonding involving the methoxy group and π-π stacking of the aromatic rings, that contribute to its inhibitory activity. nih.gov This knowledge can be used to design new analogs with modifications that strengthen these interactions or create new ones, thereby enhancing specificity.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): In the absence of a known target structure, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to establish a correlation between the three-dimensional properties of a series of molecules and their biological activity. mdpi.com By analyzing the contour maps generated from a 3D-QSAR model, regions of the molecule where modifications are likely to increase or decrease activity can be identified. mdpi.com This information can then be used to guide the design of new, more potent, and potentially more specific analogs.

Bioisosteric Replacement: This strategy involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. nih.govspirochem.comresearchgate.net For quinoline derivatives, bioisosteric replacement can be used to explore different interactions with the target protein. For example, replacing a hydrogen atom with a fluorine atom can alter the electronic properties of the molecule and potentially lead to new hydrogen bonding interactions. Similarly, replacing a methoxy group with other small, hydrogen-bond accepting groups could be explored to optimize binding. nih.gov

Role of the Methoxy Group: The methoxy group itself can play a crucial role in ligand-target interactions. It can act as a hydrogen bond acceptor and its methyl group can participate in hydrophobic interactions. researchgate.netnih.gov Understanding the specific role of the 6-methoxy group in the binding of this compound analogs to their target is essential for designing more specific ligands. If the methoxy group is found to be critical for binding, efforts can be focused on optimizing its orientation and interactions. Conversely, if it is not essential, it could be replaced with other functional groups to improve other properties of the molecule.

Structure Activity Relationship Sar Studies and Lead Optimization

SAR Analysis of 6-Methoxyquinoline-5-carbaldehyde Derivatives

The biological activity of quinoline (B57606) derivatives can be significantly influenced by the nature and position of various substituents on the quinoline core.

The substituents on the quinoline ring, such as methoxy (B1213986), aldehyde, and halogen groups, play a crucial role in determining the molecule's interaction with biological targets. mdpi.comresearchgate.net

Methoxy Group: The electron-donating methoxy group at the C-6 position can be essential for the biological activity of certain quinoline derivatives. mdpi.comresearchgate.net For instance, in some anticancer quinoxaline (B1680401) derivatives, the presence of an electron-releasing group like a methoxy group was found to be crucial for their activity. mdpi.com

Aldehyde Group: The aldehyde group at the C-5 position is a key functional group that can participate in various chemical reactions and interactions with biological macromolecules. The reactivity of this group can be modulated by the electronic effects of other substituents on the quinoline ring.

Halogen Substituents: The introduction of halogen atoms at different positions of the quinoline ring can significantly impact the biological activity. The effect of halogens is often dependent on their nature (fluoro, chloro, bromo, iodo) and their position on the ring. acs.org Systematic studies on 5,7-dihalido-8-hydroxyquinoline derivatives have shown that the substitution pattern can influence their cytotoxic activity. acs.org

A study on N-[(trimethylsilyl)methyl]phthalimide derivatives showed that electron-withdrawing groups like chlorine can decrease reactivity, while electron-donating groups have a minimal effect. acs.org

Table 1: Impact of Substituents on the Biological Activity of Quinoline Derivatives

| Substituent | Position | Effect on Biological Activity |

| Methoxy (OCH₃) | C-6 | Often enhances activity due to its electron-donating nature. mdpi.comresearchgate.net |

| Aldehyde (CHO) | C-5 | Acts as a key functional group for biological interactions. |

| Halogen (F, Cl, Br, I) | Various | Can either increase or decrease activity depending on the specific halogen and its position. acs.org |

The position of substituents on the quinoline ring is a critical determinant of biological activity. A change in the substituent's position can lead to a completely different pharmacological profile. For example, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, the position of methoxy groups significantly influenced their antimigratory and cytotoxic activities. researchgate.net Similarly, the leishmanicidal activity of certain naphthoquinone derivatives was found to be highly dependent on the position of hydroxyl and dihydroxy substitutions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are valuable tools in drug discovery for predicting the activity of new, untested compounds. wikipedia.orgnih.gov

QSAR studies involve the use of molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. These descriptors can be used to develop a mathematical equation that correlates with the biological activity of a series of compounds. wikipedia.org For instance, a QSAR study on synthetic cathinones found that the potency of these compounds was related to the size of a specific side chain. nih.gov

The development of a QSAR model for this compound analogs would involve synthesizing a series of derivatives with varying substituents and measuring their biological activity. The data would then be used to generate a model that could predict the activity of other, unsynthesized analogs. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. youtube.com

Lead Optimization Strategies for this compound-derived Compounds

Lead optimization is the process of modifying a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.compatsnap.com This is a crucial step in transforming a hit compound into a viable drug candidate. patsnap.com

A cornerstone of lead optimization is the iterative cycle of designing, synthesizing, and testing new analogs. patsnap.com This process allows medicinal chemists to systematically explore the SAR of a compound series and make rational modifications to improve its properties. patsnap.com Computational methods like molecular docking and QSAR can guide the design of new analogs, making the optimization process more efficient. patsnap.com The goal is to enhance the desired properties while minimizing undesirable ones, such as toxicity. patsnap.com

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying and developing new drug candidates. It starts with the screening of small, low-molecular-weight compounds ("fragments") that bind to a biological target. frontiersin.orgnih.gov These fragments, which typically adhere to the "rule-of-three," serve as starting points for building more potent and drug-like molecules. nih.govfrontiersin.org

In the context of quinoline research, FBDD can be used to identify novel scaffolds that bind to a target of interest. Once a fragment hit is identified, it can be grown or linked with other fragments to increase its affinity and selectivity. frontiersin.orgresearchoutreach.org This approach has been successfully used to develop drugs for a variety of diseases. frontiersin.orgresearchoutreach.org A "fragment merging by design" strategy has also been developed, where hit fragments are merged into a single molecule to create a more effective drug candidate. researchoutreach.org

Mechanistic Biological Studies and Target Identification of 6 Methoxyquinoline 5 Carbaldehyde Derivatives

Enzyme Inhibition Studies and Kinetic Characterization

The structural framework of 6-methoxyquinoline-5-carbaldehyde has proven to be a versatile scaffold for the design of potent enzyme inhibitors, targeting various classes of enzymes involved in critical pathological processes.

Kinase Inhibition

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. Consequently, the inhibition of specific kinases is a major focus of drug discovery.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.net Inhibition of the VEGF/VEGFR-2 signaling pathway is a promising strategy for cancer therapy. researchgate.net A number of derivatives incorporating the quinoline (B57606) or quinazoline (B50416) core, structurally related to this compound, have been developed as potent VEGFR-2 inhibitors. For instance, a series of 6,7-dimethoxy-4-anilinoquinazoline derivatives demonstrated significant inhibitory activity against VEGFR-2, with some compounds exhibiting IC50 values in the low nanomolar range, even surpassing the potency of the established drug sorafenib. researchgate.net Similarly, novel 5-anilinoquinazoline-8-nitro derivatives have been synthesized and shown to be effective VEGFR-2 kinase inhibitors with IC50 values in the submicromolar range. rsc.org Furthermore, new 2-thioxobenzo[g]quinazoline derivatives have been identified as potent VEGFR-2 inhibitors, with some compounds showing activity comparable to sorafenib. mdpi.com The inhibitory mechanism of these compounds often involves competitive binding to the ATP-binding site of the kinase domain, thereby blocking the downstream signaling cascade that promotes angiogenesis. researchgate.netmdpi.com

EZH2 and CK2: While specific studies on this compound derivatives targeting EZH2 (Enhancer of zeste homolog 2) and CK2 (Casein Kinase 2) are not extensively detailed in the provided search results, the broader class of quinoline derivatives has been investigated for activity against various kinases. The structural similarities suggest that modifications of the this compound scaffold could yield inhibitors for these and other important oncogenic kinases.

Hydrolase Inhibition

Hydrolases are a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. Their inhibition is relevant for a variety of therapeutic areas.

sPLA2, Carbonic Anhydrase, Urease, and α-Glucosidase: Research has shown that various heterocyclic compounds, including those with structural similarities to quinolines, can inhibit these hydrolases. For example, a series of substituted pyrazol-4-yl-diazene derivatives were found to be potent inhibitors of carbonic anhydrase I and II, as well as α-glucosidase, with Ki values in the nanomolar range. nih.gov The inhibition of these enzymes has therapeutic implications for conditions such as glaucoma, diabetes, and cancer. nih.gov While direct studies on this compound derivatives are not specified, the potential for this scaffold to be adapted for hydrolase inhibition is an area of interest.

Viral Target Interactions

The global health crisis caused by SARS-CoV-2 spurred intensive research into molecules that could interfere with the viral life cycle.

SARS-CoV-2 ACE2-RBD Interaction: The entry of SARS-CoV-2 into host cells is mediated by the interaction between the receptor-binding domain (RBD) of the viral spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.govfrontiersin.orgnih.gov Blocking this interaction is a key strategy for developing antiviral therapies. nih.gov While direct evidence for this compound derivatives is not prominent, broader screening efforts have identified various compounds that can bind to either ACE2 or the SARS-CoV-2 RBD, thereby inhibiting the crucial protein-protein interaction. nih.gov These studies highlight the potential for diverse chemical scaffolds, including quinoline-based structures, to be explored as inhibitors of viral entry. nih.govresearchgate.netyouthstem2030.org

Receptor Binding Assays and Ligand-Receptor Interaction Profiling

Beyond enzyme inhibition, derivatives of this compound have been explored for their ability to interact with and modulate the function of various cell surface receptors.

5-HT4 and CB1 Receptors: The serotonin (B10506) 5-HT4 receptor and the cannabinoid CB1 receptor are G protein-coupled receptors (GPCRs) that play significant roles in the central nervous system and other tissues. nih.gov The cannabinoid system, including the CB1 receptor, is known to modulate neurotransmitter release. nih.govwindows.net Studies have investigated the cross-talk between cannabinoid and serotonin receptor systems, revealing that activation of 5-HT receptors can modulate the binding of cannabinoid agonists to the CB1 receptor. nih.gov While specific binding data for this compound derivatives to these receptors is not detailed, the quinoline scaffold is a common feature in many neurologically active compounds, suggesting a potential avenue for future research.

Molecular Mechanism of Action Elucidation

Understanding the precise molecular events triggered by a compound is crucial for its development as a therapeutic agent. For derivatives of this compound, a key mechanism of action that has been elucidated is the induction of apoptosis.

Apoptosis Induction: Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis. Quinoline derivatives have been shown to induce apoptosis through various mechanisms. nih.gov For example, a series of 6-cinnamamido-quinoline-4-carboxamide derivatives were found to trigger massive apoptosis in cancer cells, as evidenced by the activation of caspase-9 and cleavage of PARP (poly(ADP-ribose) polymerase). nih.gov Similarly, certain quinazolinedione derivatives, which share a core structure, induce apoptosis in breast cancer cells primarily through the activation of caspase-9, indicating the involvement of the intrinsic apoptotic pathway. nih.gov These derivatives were also observed to modulate the expression of other apoptosis-related proteins. nih.gov

Identification of Specific Biological Targets for Therapeutic Intervention

The therapeutic potential of quinoline-based compounds is often linked to their ability to interact with specific biological targets, thereby modulating cellular pathways implicated in disease. For derivatives of 6-methoxyquinoline (B18371), including those structurally related to this compound, research has identified several key molecular targets. These findings open avenues for the development of novel therapeutic agents for a range of conditions, most notably cancer.

Derivatives of the 6-methoxyquinoline scaffold have been shown to interact with proteins involved in multidrug resistance, epigenetic regulation, and microtubule dynamics. The identification of these targets provides a mechanistic basis for the observed biological activities of these compounds and guides the rational design of more potent and selective inhibitors.

P-glycoprotein (P-gp) Inhibition:

A significant area of investigation for 6-methoxyquinoline derivatives has been their potential to overcome multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp functions as an efflux pump, actively removing a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy.

A series of 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit P-gp. nih.gov In these studies, alcoholic derivatives of the 6-methoxyquinoline core demonstrated significant P-gp inhibitory activity. nih.gov Docking studies have provided insights into the molecular interactions between these derivatives and P-gp, suggesting that the methoxy (B1213986) group can form hydrogen bonds with amino acid residues, such as Gln986, within the drug-binding pocket of P-gp. nih.gov This interaction, along with others like π-π stacking between the quinoline ring and aromatic residues like Phe979, contributes to the stable binding and inhibition of the transporter. nih.gov

Notably, certain alcoholic derivatives of 6-methoxy-2-arylquinoline were found to be more potent P-gp inhibitors than the known reference drug verapamil. nih.gov This highlights the potential of the 6-methoxyquinoline scaffold in developing effective agents to reverse P-gp-mediated multidrug resistance in cancer therapy. nih.gov

Enhancer of Zeste Homolog 2 (EZH2) Inhibition:

Epigenetic modifications play a crucial role in cancer development and progression. The enzyme Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase, is a key component of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed in various cancers. EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression of tumor suppressor genes.

Research into novel EZH2 inhibitors has led to the discovery of 5-methoxyquinoline (B23529) derivatives as a new class of inhibitors. nih.gov Although the substitution is at the 5-position, these findings are highly relevant for the broader class of methoxyquinolines. Structure-activity relationship (SAR) studies have identified compounds that exhibit low micromolar inhibitory activity against EZH2. nih.gov For instance, compound 5k (5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine) was found to have an IC₅₀ value of 1.2 μM against EZH2 and was shown to decrease the global levels of H3K27me3 in cancer cells. nih.gov The discovery of these quinoline-based EZH2 inhibitors provides a novel scaffold for the development of epigenetic drugs for cancer treatment. nih.gov

Tubulin Polymerization Inhibition:

The microtubule network is a critical component of the cellular cytoskeleton, involved in essential processes such as cell division, motility, and intracellular transport. nih.gov Consequently, agents that interfere with microtubule dynamics are effective anticancer drugs. Tubulin inhibitors can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

While not directly focused on this compound, studies on related 5,6,7-trimethoxy quinoline derivatives have demonstrated their potential as tubulin polymerization inhibitors. nih.gov These compounds have shown cytotoxic activity against various human cancer cell lines. nih.gov The promising anticancer effects of these multi-methoxylated quinolines suggest that the broader class of methoxy-substituted quinolines warrants further investigation as potential microtubule-targeting agents. nih.gov

The table below summarizes the identified biological targets for derivatives containing the methoxyquinoline core structure.

| Derivative Class | Biological Target | Therapeutic Area |

| 6-Methoxy-2-arylquinoline-4-carboxylic acid derivatives | P-glycoprotein (P-gp) | Cancer (Multidrug Resistance) |

| 5-Methoxyquinoline derivatives | Enhancer of Zeste Homolog 2 (EZH2) | Cancer (Epigenetic Therapy) |

| 5,6,7-Trimethoxy quinoline derivatives | Tubulin | Cancer (Chemotherapy) |

Conclusion and Future Research Directions for 6 Methoxyquinoline 5 Carbaldehyde

This article concludes with a summary of the key research findings pertaining to 6-Methoxyquinoline-5-carbaldehyde, explores untapped research opportunities and potential uses, and discusses new research methods in the broader field of quinoline (B57606) chemistry.

Q & A

Q. What are the recommended synthetic pathways for 6-Methoxyquinoline-5-carbaldehyde, and how can reaction parameters be optimized?

- Methodological Answer : A common approach involves formylation of 6-methoxyquinoline derivatives using the Vilsmeier-Haack reaction. Key steps include:

- Reacting 6-methoxyquinoline with DMF and POCl₃ at 0–5°C to minimize side reactions.

- Optimizing stoichiometry (e.g., 1.2 equivalents of POCl₃) and reaction time (4–6 hours).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the aldehyde product.

- Yield improvements can be achieved by controlling moisture levels and using anhydrous solvents .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

- Methodological Answer :

- 1H NMR : Look for the aldehyde proton at δ ~10.0 ppm and methoxy group protons at δ ~3.9 ppm. Aromatic protons in the quinoline ring typically appear between δ 7.5–8.5 ppm.

- 13C NMR : The aldehyde carbon resonates at δ ~190 ppm, while the quinoline carbons range from δ 110–160 ppm.

- IR Spectroscopy : Confirm the aldehyde carbonyl stretch at ~1700 cm⁻¹ and methoxy C-O stretch near 1250 cm⁻¹.

- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from variations in compound purity, assay conditions, or cell-line specificity. To address this:

- Standardize protocols : Use HPLC (≥95% purity) for compound validation and replicate assays across multiple cell lines (e.g., HEK293, HeLa).

- Dose-response studies : Establish EC₅₀/IC₅₀ values under controlled conditions (pH, temperature).

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like kinases or GPCRs. Compare results with experimental IC₅₀ data to identify outliers .

Q. What strategies enhance the pharmacological profile of this compound while maintaining aqueous solubility?

- Methodological Answer : Functionalization approaches include:

- Nucleophilic addition : Introduce hydrophilic groups (e.g., –NH₂, –OH) at the aldehyde position. Use protecting groups (e.g., Boc for amines) to ensure regioselectivity.

- Prodrug design : Convert the aldehyde to a Schiff base with amino acids (e.g., glycine) to improve bioavailability.

- Solubility testing : Measure logP values (shake-flask method) and perform kinetic solubility assays in PBS (pH 7.4). Adjust substituents to balance lipophilicity (target logP <3) .

Q. How should researchers design experiments to investigate the catalytic applications of this compound in asymmetric synthesis?

- Methodological Answer :

- Ligand screening : Test the compound as a chiral ligand in metal-catalyzed reactions (e.g., Pd-catalyzed cross-couplings). Vary metal precursors (Pd(OAc)₂, Cu(OTf)₂) and solvents (DCM, THF).

- Enantiomeric excess (ee) analysis : Use chiral HPLC or NMR with chiral shift reagents to quantify stereoselectivity.

- Mechanistic studies : Conduct DFT calculations (Gaussian 16) to model transition states and identify steric/electronic effects of the methoxy and aldehyde groups .

Data Analysis and Reporting

Q. What are best practices for reporting crystallographic data of this compound derivatives?

- Methodological Answer :

- X-ray diffraction : Refine structures using SHELXL; report R-factors (<5%), thermal parameters, and hydrogen-bonding networks.

- CIF validation : Use checkCIF (IUCr) to identify outliers in bond lengths/angles.

- Deposition : Submit data to the Cambridge Structural Database (CSD) with full experimental details (temperature, radiation source) .